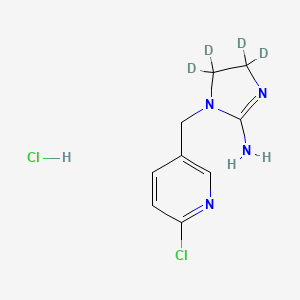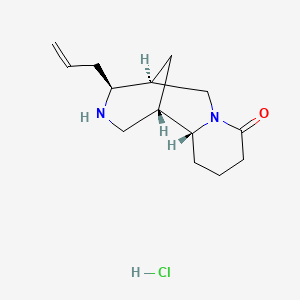
Hexadecyl-D33 trimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl-D33 trimethylammonium bromide is a deuterated version of hexadecyltrimethylammonium bromide, a quaternary ammonium compound. It is primarily used as a cationic surfactant and has applications in various scientific fields, including chemistry, biology, and industry. The compound is known for its ability to form micelles and its role in the synthesis of nanoparticles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexadecyl-D33 trimethylammonium bromide can be synthesized through the reaction of hexadecyl bromide with trimethylamine in the presence of deuterium oxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Hexadecyl-D33 trimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives, although these are less frequently studied.
Wissenschaftliche Forschungsanwendungen
Hexadecyl-D33 trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles, particularly gold and silica nanoparticles. It also acts as a phase-transfer catalyst in various organic reactions.
Biology: The compound is employed in the extraction and purification of DNA and RNA. It helps in the isolation of high molecular weight DNA from plant tissues.
Medicine: It has antimicrobial properties and is used in formulations for topical antiseptics.
Industry: this compound is used in the formulation of household products such as shampoos and conditioners due to its surfactant properties.
Wirkmechanismus
The mechanism of action of hexadecyl-D33 trimethylammonium bromide involves its ability to interact with lipid membranes and proteins. As a cationic surfactant, it disrupts microbial cell membranes, leading to cell lysis and death. In nanoparticle synthesis, it stabilizes the particles by forming micelles around them, preventing aggregation.
Vergleich Mit ähnlichen Verbindungen
Hexadecyltrimethylammonium Bromide: The non-deuterated version, commonly used in similar applications.
Tetradecyltrimethylammonium Bromide: A shorter-chain analogue with similar surfactant properties.
Dodecyltrimethylammonium Bromide: Another shorter-chain analogue used in various surfactant applications.
Uniqueness: Hexadecyl-D33 trimethylammonium bromide is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. The deuterium atoms provide distinct signals, allowing for detailed analysis of molecular interactions and dynamics.
Eigenschaften
Molekularformel |
C19H42BrN |
|---|---|
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |
InChI-Schlüssel |
LZZYPRNAOMGNLH-SPUUSHFZSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




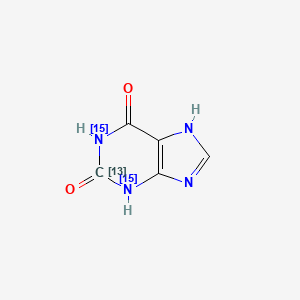
![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)
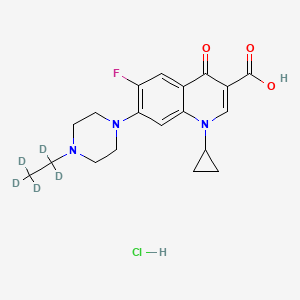

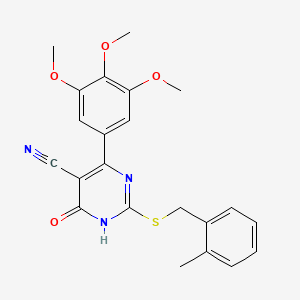
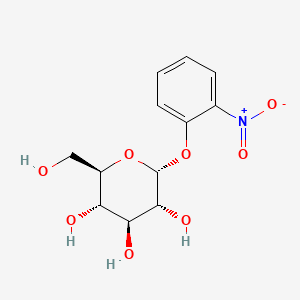
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)

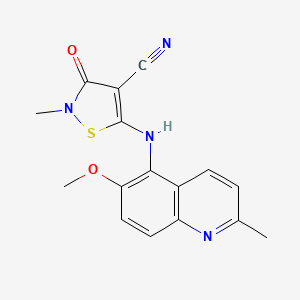
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
